N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a phenyl ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:
Reagents: Dimethylphenylamine, piperidine derivatives, pyrimidine derivatives, thioacetic acid.
Conditions: Solvent (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), temperature control (e.g., reflux, room temperature).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioacetamide to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution on the phenyl ring or piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or piperidine rings.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(pyrimidin-4-yl)acetamide: Lacks the piperidine ring.
N-(2,6-dimethylphenyl)-2-((6-(methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide: Has a different substitution on the piperidine ring.
Uniqueness
N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-14-8-15(2)11-25(10-14)18-9-20(23-13-22-18)27-12-19(26)24-21-16(3)6-5-7-17(21)4/h5-7,9,13-15H,8,10-12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFWWVNXKAXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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